2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a pyrimidine ring, and a dimethylamino group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, typically involving chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the pyrimidine ring.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyrimidines, sulfonamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent, leveraging its ability to inhibit specific enzymes and disrupt cellular processes.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: Similar in structure but lacks the pyrimidine ring and sulfonamide group.
2-chloro-N,N-dimethylethylamine: Contains a dimethylamino group but differs in the rest of the structure.
Benzenesulfonamide derivatives: Share the sulfonamide group but vary in other substituents.
Uniqueness
2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may not provide.
Properties
IUPAC Name |
2-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-10-8-11(18-14(17-10)19(2)3)9-16-22(20,21)13-7-5-4-6-12(13)15/h4-8,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHWMWDFWXRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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